molecular formula C15H21F3N4O2 B2559125 N-tert-butyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide CAS No. 2380174-89-8

N-tert-butyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide

Cat. No.: B2559125
CAS No.: 2380174-89-8
M. Wt: 346.354
InChI Key: RLNKXMZCQUFRCE-UHFFFAOYSA-N
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Description

N-tert-butyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a pyrimidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-(trifluoromethyl)pyrimidine-2-ol under appropriate conditions to form the desired compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-tert-butyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-tert-butyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

N-tert-butyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O2/c1-14(2,3)21-13(23)22-8-5-10(6-9-22)24-12-19-7-4-11(20-12)15(16,17)18/h4,7,10H,5-6,8-9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNKXMZCQUFRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)OC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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